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molecular formula C15H24O2 B7775564 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol CAS No. 16373-02-7

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol

Cat. No. B7775564
M. Wt: 236.35 g/mol
InChI Key: JRMFJJFKLDMVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529533

Procedure details

2,4-Di-t-butylphenol (20.63 gr., 0.1 mole), paraformaldehyde (3.0 gr., 0.1 mol), boric acid (6.18 g., 0.1 mol) and toluene (50 ml.) were charged into a flask and heated at 80° C. under nitrogen for 48 hours. The mixture was filtered and the solvent removed to provide a brown oil. This oil was dissolved in ether and stirred with an equal volume of 1N HCl for 2 hours. The ether layer was removed, washed with water, dried (MgSO4) and evaporated to form a soft yellow solid. This solid was stirred in pentane and then filtered to afford a white solid with a melting point of 97°-99° C. The structure was confirmed by NMR and FD/MS.
Quantity
20.63 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[CH2:16]=[O:17].B(O)(O)O.Cl>CCOCC.CCCCC.C1(C)C=CC=CC=1>[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([CH2:16][OH:17])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
20.63 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
3 g
Type
reactant
Smiles
C=O
Name
Quantity
6.18 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to provide a brown oil
CUSTOM
Type
CUSTOM
Details
The ether layer was removed
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to form a soft yellow solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford a white solid with a melting point of 97°-99° C

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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